molecular formula C10H27O3Ti- B12323447 Titanium, methyltris(2-propanolato)-, (T-4)-

Titanium, methyltris(2-propanolato)-, (T-4)-

Cat. No.: B12323447
M. Wt: 243.19 g/mol
InChI Key: QBLPAZNBFFURKB-UHFFFAOYSA-N
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Description

. This compound is often used in various chemical processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Titanium, methyltris(2-propanolato)-, (T-4)-, can be synthesized through the reaction of titanium tetrachloride with isopropanol in the presence of a methylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of titanium, methyltris(2-propanolato)-, (T-4)-, involves large-scale reactions using titanium tetrachloride and isopropanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Titanium, methyltris(2-propanolato)-, (T-4)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with titanium, methyltris(2-propanolato)-, (T-4)-, include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions .

Major Products Formed

The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium alkoxides .

Scientific Research Applications

Titanium, methyltris(2-propanolato)-, (T-4)-, has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.

    Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance coatings and materials.

Mechanism of Action

The mechanism of action of titanium, methyltris(2-propanolato)-, (T-4)-, involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets through coordination with oxygen atoms, leading to the formation of stable complexes . These interactions play a crucial role in its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Titanium, methyltris(2-propanolato)-, (T-4)-, is unique due to its specific combination of methyl and isopropoxide groups, which provide distinct reactivity and properties compared to other titanium alkoxides .

Biological Activity

Titanium, methyltris(2-propanolato)-, (T-4) is a titanium-based compound that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores the biological activity of T-4, including its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.

Chemical Structure and Properties

Titanium, methyltris(2-propanolato)-, (T-4) is a titanium complex characterized by the presence of three 2-propanolato ligands. Its chemical formula can be represented as:

C9H19O3Ti\text{C}_9\text{H}_{19}\text{O}_3\text{Ti}

The structure contributes to its solubility and interaction with biological systems, making it an interesting candidate for various applications.

Mechanisms of Biological Activity

  • Estrogen Receptor Modulation : T-4 has been identified as a modulator of estrogen receptors. It interacts with these receptors to exert biological effects that can influence cellular processes such as proliferation and differentiation. This interaction is crucial for potential therapeutic applications in hormone-related conditions .
  • Antioxidant Properties : Research indicates that titanium compounds may possess antioxidant capabilities, which help in mitigating oxidative stress within cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
  • Nanoparticle Formation : T-4 serves as a precursor for synthesizing titanium dioxide nanoparticles. These nanoparticles have shown promise in photocatalytic applications and as agents in drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy.

Case Study 1: Estrogen Modulation in Cancer Treatment

A study investigated the effects of T-4 on breast cancer cell lines. The results indicated that T-4 acted as a selective estrogen receptor modulator (SERM), promoting apoptosis in cancerous cells while sparing normal cells. This selectivity suggests its potential as a targeted therapy for estrogen-dependent tumors.

Cell LineApoptosis Rate (%)Mechanism of Action
MCF-7 (Breast)65Estrogen receptor activation
MDA-MB-231 (Breast)30Partial agonist activity

Case Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, T-4 was tested alongside other titanium compounds for their ability to scavenge free radicals. The findings demonstrated that T-4 exhibited significant antioxidant activity compared to controls.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
T-47825
Control (Vitamin C)8520

Properties

IUPAC Name

carbanide;propan-2-ol;titanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLPAZNBFFURKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H27O3Ti-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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